

Application Notes and Protocols: 2,4,5-Trimethoxybenzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2,4,5-Trimethoxybenzoic acid

Cat. No.: B1293779

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4,5-Trimethoxybenzoic acid is a versatile aromatic compound that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern of three methoxy groups on a benzoic acid scaffold provides a valuable starting point for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the applications of **2,4,5-trimethoxybenzoic acid** and its derivatives, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Pharmaceutical Intermediate in Drug Synthesis

A primary application of **2,4,5-trimethoxybenzoic acid** is its role as a key intermediate in the synthesis of approved pharmaceutical agents.

 Acotiamide Synthesis: 2,4,5-Trimethoxybenzoic acid is a crucial building block in the industrial synthesis of Acotiamide.[1][2] Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia.

Therapeutic Applications of 2,4,5-Trimethoxybenzoic Acid Derivatives



The **2,4,5-trimethoxybenzoic acid** scaffold has been extensively modified to generate derivatives with a wide array of therapeutic properties.

Anti-inflammatory Activity

2,4,5-Trimethoxybenzoic acid itself has demonstrated notable anti-inflammatory effects. It has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS) by targeting key signaling pathways.[3]

 Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of the NF-κB and STAT signaling pathways.[3] It also plays a role in modulating macrophage phenotype, which is crucial in inflammation associated with conditions like diabetes.[3]

Anticancer Activity

Derivatives of **2,4,5-trimethoxybenzoic acid**, particularly chalcones synthesized from the corresponding **2,4,5-trimethoxybenzaldehyde**, have been investigated as potential anticancer agents.[4][5]

Mechanism of Action: Some of these derivatives induce apoptosis in cancer cells. For
instance, a linked polymeric micelle formulation of a 2'-hydroxy-2,3,5'-trimethoxychalcone
derivative demonstrated a potent anticancer effect on cervical cancer cells through the
induction of apoptosis.[5]

Antimicrobial and Efflux Pump Inhibition Activity

In an era of growing antimicrobial resistance, derivatives of **2,4,5-trimethoxybenzoic acid** are being explored as both direct antimicrobial agents and as efflux pump inhibitors to restore the efficacy of existing antibiotics.[6][7][8]

• Efflux Pump Inhibition: Certain amide derivatives of **2,4,5-trimethoxybenzoic acid** have shown the ability to inhibit bacterial efflux pumps, such as the AcrAB-TolC system, which are responsible for extruding antibiotics from bacterial cells.[6][7] This inhibition can lead to a synergistic effect when co-administered with antibiotics.

Acetylcholinesterase Inhibition



2,4,5-trimethoxybenzoic acid) have shown potent acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[9] While this study focused on the 3,4,5-isomer, it highlights the potential of the trimethoxybenzoic acid scaffold in designing enzyme inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for various biological activities of **2,4,5-trimethoxybenzoic acid** derivatives.

Table 1: Anticancer Activity of a 2,4,5-Trimethoxychalcone Derivative

Compound	Cell Line	IC50 (μM)	Reference
AS-DK143-NPs	HeLa (Cervical Cancer)	4.17	[5]
AGS (Gastric Cancer)	9.28	[5]	
HepG2 (Liver Cancer)	18.54	[5]	
BXPC-3 (Pancreatic Cancer)	35.74	[5]	_

Table 2: Acetylcholinesterase (AChE) Inhibition by Hydroxyl Amide Derivatives of 3,4,5-Trimethoxybenzoic Acid

Compound	% Inhibition	Reference
7	93.2 ± 4.47	[9]
Galantamine (Control)	90.3 ± 0.45	[9]

Experimental Protocols General Synthesis of Amide Derivatives of 2,4,5 Trimethoxybenzoic Acid for Efflux Pump Inhibition



Screening

This protocol is a generalized procedure based on the synthesis of amide derivatives.[8]

- Activation of Carboxylic Acid: To a solution of 2,4,5-trimethoxybenzoic acid (1.0 mmol) in a suitable aprotic solvent (e.g., THF, 10 mL) at room temperature, add a coupling agent such as TBTU (1.1 mmol) and a tertiary amine base like triethylamine (1.2 mmol).
- Amine Coupling: Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.
- Reaction with Amine: Add the desired amine (1.1 mmol) to the reaction mixture.
- Reaction Progression: Allow the reaction to stir at room temperature overnight.
- Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO3 and water.
- Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by crystallization or column chromatography to yield the desired amide derivative.

In Vitro Anticancer Activity Assay (WST-1 Assay)

This protocol is based on the methodology used to evaluate the anticancer effects of AS-DK143-NPs.[5]

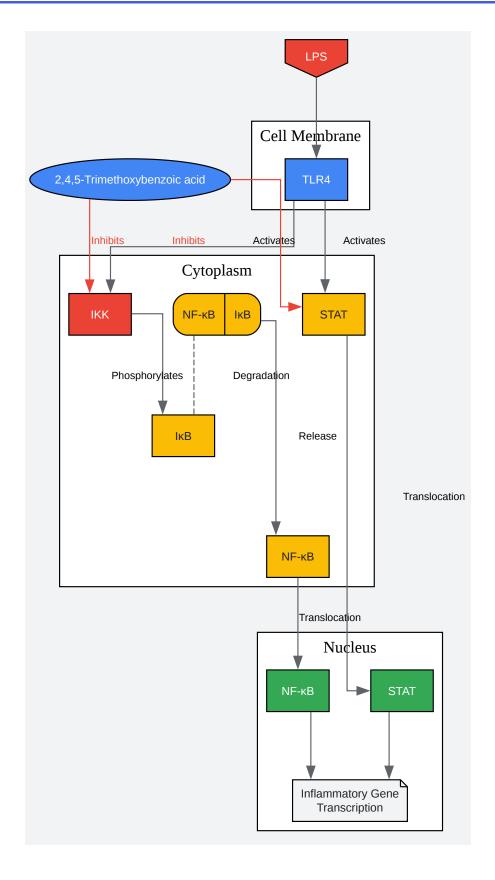
- Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0, 2.5, 5, 10, 20 μ M) for 24 hours.
- WST-1 Reagent Addition: After the incubation period, add 10 μL of WST-1 reagent to each well.
- Incubation: Incubate the plate for an additional 2 hours at 37°C.



- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations Signaling Pathway of Anti-inflammatory Action



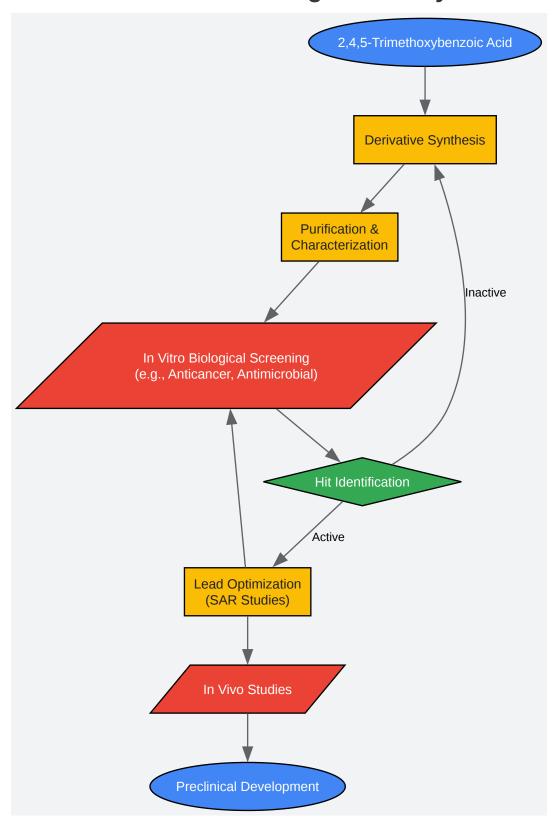


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Caption: NF-kB and STAT signaling pathway inhibition by **2,4,5-Trimethoxybenzoic acid**.



Experimental Workflow for Drug Discovery

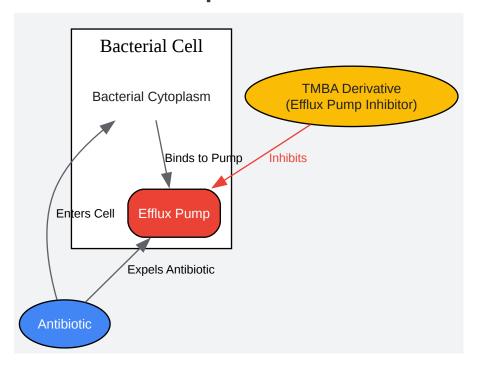


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Caption: Drug discovery workflow using a **2,4,5-Trimethoxybenzoic acid** scaffold.

Mechanism of Efflux Pump Inhibition



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Caption: Inhibition of bacterial efflux pumps by 2,4,5-Trimethoxybenzoic acid derivatives.

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